molecular formula C36H34N2O6 B557177 Fmoc-D-lys(fmoc)-OH CAS No. 75932-02-4

Fmoc-D-lys(fmoc)-OH

Cat. No. B557177
CAS RN: 75932-02-4
M. Wt: 590.7 g/mol
InChI Key: BMJRTKDVFXYEFS-MGBGTMOVSA-N
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Description

“Fmoc-D-lys(fmoc)-OH” is a building block for short polar peptides containing D-lysine . It is a vital reagent for peptide synthesis, restricting the D-Lysine residue for selective introduction of D-amino acids into the peptide chains . The Dde protection group enables mild deprotection under specific conditions during solid-phase synthesis, thus augmenting its applicability .


Synthesis Analysis

The synthesis of “Fmoc-D-lys(fmoc)-OH” involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group . This process allows the peptides to self-assemble and gel in aqueous solution .


Molecular Structure Analysis

“Fmoc-D-lys(fmoc)-OH” is an N-Fmoc-protected form of D-Lysine . It is more lipophilic when Z-protected, making it easier to purify .


Chemical Reactions Analysis

The Fmoc group in “Fmoc-D-lys(fmoc)-OH” is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group can be readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .


Physical And Chemical Properties Analysis

“Fmoc-D-lys(fmoc)-OH” has a melting point of 106-110℃ and a predicted boiling point of 751.2±60.0 °C . It is a white to slightly yellow powder that is clearly soluble in DMF .

Scientific Research Applications

  • Biomedical Applications : Fmoc-D-lys(fmoc)-OH is used in the development of supramolecular hydrogels with inherent biocompatible and biodegradable properties. These materials show promise in the biomedical field, including antimicrobial applications (Croitoriu et al., 2021).

  • Peptide Synthesis : It serves as a building block in peptide synthesis. For instance, it's used in the efficient ligation of azido-protected peptides via the thioester method (Katayama et al., 2008).

  • Gelation and Self-Assembly : The compound is utilized in the formation of organogels and hydrogels, exhibiting properties like minimum gelation concentration, fibrous 3D network structures, and responsiveness to stimuli like ultrasound (Geng et al., 2017).

  • Nanotechnology : Its application extends to nanotechnology, specifically in the fabrication of nanoassemblies for antibacterial and anti-inflammatory purposes, and in the synthesis of monofunctionalized gold nanoparticles (Schnaider et al., 2019).

  • Solid-Phase Synthesis : Fmoc-D-lys(fmoc)-OH is used in the solid-phase synthesis of peptides, including the preparation of fluorogenic substrates and DTPA-containing peptides, important for complexing metal ions (Davies & Al-Jamri, 2002).

Future Directions

“Fmoc-D-lys(fmoc)-OH” has potential applications in biomedical fields. For instance, it can be used in the preparation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications . These hydrogels can act as potential materials for tissue engineering, fully supporting cell adhesion, survival, and duplication .

properties

IUPAC Name

(2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJRTKDVFXYEFS-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628421
Record name N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-lys(fmoc)-OH

CAS RN

75932-02-4
Record name N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AR Wijayadikusumah, LC Sullivan, DC Jackson… - Amino Acids, 2017 - Springer
The lipopeptide, R 4 Pam 2 Cys, associates electrostatically with soluble protein antigens and significantly enhances their ability to induce protective humoral and cell-mediated …
Number of citations: 12 link.springer.com
K Yuzuriha, K Yakabe, H Nagai, S Li… - … of Microbiota, Food …, 2020 - jstage.jst.go.jp
The fraction of administered antibiotics that reach the cecum and colon causes dysbiosis of the gut microbiome, resulting in various diseases. Protection of the gut microbiome from …
Number of citations: 9 www.jstage.jst.go.jp
SP Shukla, JC Manarang… - European journal of …, 2017 - Elsevier
Ligand multimerizations enhance the binding affinity towards cell surface biomarkers through their avidity effects. Typical linkers connect individual monomeric ligand moieties from one …
Number of citations: 10 www.sciencedirect.com
Y Chua - Amino Acids, 2017 - researchgate.net
Accepted: 12 July 2017/Published online: 17 July 2017© Springer-Verlag GmbH Austria 2017 as an adjuvant. Minor detrimental effects were, however, observed in the ensuing CD8+ T …
Number of citations: 0 www.researchgate.net
VA Melbourne, LC Sullivan, DC Jackson, BY Chua - academia.edu
The lipopeptide, R4Pam2Cys, associates electrostatically with soluble protein antigens and significantly enhances their ability to induce protective humoral and cell-mediated responses…
Number of citations: 0 www.academia.edu
AR Wijayadikusumah - 2017 - minerva-access.unimelb.edu.au
The use of subunit antigens in modern vaccines generally requires the addition of an adjuvant due to the lack of immunostimulatory features that would otherwise allow them to induce …
Number of citations: 1 minerva-access.unimelb.edu.au
M Koller, H Thiermann, F Worek - Toxicology Letters, 2020 - Elsevier
Fourteen amino acids protected at the N-terminal and at their side chains were screened for resolving the enantiomers of V-agents by NMR. While none of the shift reagents tested …
Number of citations: 3 www.sciencedirect.com
Ф ХЕРЛИ, К ВЕГНЕР, П ФОУЛИ - 2017 - elibrary.ru
Изобретение относится к способу крупномасштабного синтеза терапевтических пептидов, представляющих собой аналоги грелина, методом поэтапной твердофазной Fmoc-…
Number of citations: 0 elibrary.ru
G Thumshirn - 2003 - mediatum.ub.tum.de
Die Synthese monomerer und multimerer, hoch affiner und selektiver alpha-v-beta-3-Integrinliganden für das gezielte Adressieren der alpha-v-beta-3-exprimierenden Tumoren bei der …
Number of citations: 3 mediatum.ub.tum.de
杠和樹 - 2020 - catalog.lib.kyushu-u.ac.jp
Recently, patients with allergic and autoimmune diseases have been rapidly increasing worldwide [1, 2]. To treat these diseases, antigen-specific immunotolerance toward allergens …
Number of citations: 6 catalog.lib.kyushu-u.ac.jp

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